molecular formula C22H26ClNO4 B5046180 2-Methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5046180
M. Wt: 403.9 g/mol
InChI Key: CLFWNRKJJUMAAW-UHFFFAOYSA-N
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Description

The compound 2-methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate belongs to the 1,4-dihydropyridine (1,4-DHP) class, a family of molecules renowned for their pharmacological versatility, including calcium channel modulation, antimicrobial, anti-inflammatory, and antioxidant activities . Structural modifications to the ester group (e.g., ethyl, methyl, or methoxyethyl) and aryl substituents (e.g., chlorophenyl, fluorophenyl, or methoxyphenyl) significantly influence bioactivity and pharmacokinetics. This derivative’s 2-chlorophenyl and methoxyethyl groups distinguish it from related polyhydroquinolines, warranting a systematic comparison with analogs to elucidate structure-activity relationships (SAR) .

Properties

IUPAC Name

2-methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClNO4/c1-13-18(21(26)28-10-9-27-4)19(14-7-5-6-8-15(14)23)20-16(24-13)11-22(2,3)12-17(20)25/h5-8,19,24H,9-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFWNRKJJUMAAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CC=C3Cl)C(=O)OCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of 2-chlorobenzaldehyde and 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid.

    Condensation Reaction: The 2-chlorobenzaldehyde undergoes a condensation reaction with 2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylic acid in the presence of a base such as sodium hydroxide.

    Esterification: The resulting product is then esterified with 2-methoxyethanol in the presence of an acid catalyst like sulfuric acid to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography.

    Quality Control: The final product undergoes rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinoline derivatives.

Scientific Research Applications

2-Methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Structural Variations and Crystallographic Insights

Key structural differences among analogs arise from:

  • Ester group modifications : Ethyl, methyl, benzyl, or methoxyethyl esters.
  • Aryl substituents : Position and nature of halogens (Cl, Br, F), methoxy (-OCH₃), or hydroxyl (-OH) groups on the phenyl ring.

For example:

  • Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate () differs only in its ethyl ester group.
  • Methyl 4-(4-methoxyphenyl)-2,7,7-trimethyl-5-oxo-... () substitutes the 2-chlorophenyl with a 4-methoxyphenyl group.
  • Benzyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-... () replaces the methoxyethyl with a benzyl ester.

Crystallographic studies (e.g., ) highlight that substituent positioning at C14 (aryl group) and steric effects from ester chains critically modulate molecular packing and intermolecular interactions, which may influence solubility and bioavailability .

Pharmacological Activity

Table 1: Bioactivity Comparison of Selected Analogs
Compound Name Substituents (Aryl/Ester) Pharmacological Activity Reference
Ethyl 4-(2-chlorophenyl)-...-carboxylate 2-ClPh, ethyl ester Anti-inflammatory, low-dose efficacy
Ethyl 4-(4-fluorophenyl)-...-carboxylate 4-FPh, ethyl ester Research applications (unspecified)
Benzyl 4-(2-chlorophenyl)-...-carboxylate 2-ClPh, benzyl ester Antibacterial (moderate activity)
Ethyl 4-(3-hydroxyphenyl)-...-carboxylate 3-OHPh, ethyl ester Antioxidant, calcium modulation
2-Methoxyethyl 4-(2-chlorophenyl)-...-carboxylate (Target Compound) 2-ClPh, methoxyethyl ester Hypothesized enhanced solubility and bioavailability* N/A
  • Anti-inflammatory Activity : Ethyl 4-(2-chlorophenyl) derivatives () show efficacy at lower doses than marketed drugs, suggesting the 2-chlorophenyl group enhances target binding .
  • Antimicrobial Effects : Benzyl derivatives (e.g., Entry 18 in ) exhibit moderate antibacterial activity against Staphylococcus aureus, while fluorophenyl analogs () lack reported microbial data .
  • Antioxidant Potential: Hydroxyphenyl-substituted derivatives () demonstrate radical-scavenging activity, linked to electron-donating -OH groups .

Biological Activity

2-Methoxyethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound belonging to the class of hexahydroquinolines. This compound has garnered attention due to its potential biological activities, including anticancer properties and effects on various biological pathways.

  • Molecular Formula : C25H26ClN2O3
  • Molecular Weight : 439.943 g/mol
  • IUPAC Name : Ethyl 4-(2-chlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Anticancer Properties

Research has indicated that derivatives of hexahydroquinoline compounds exhibit significant anticancer activity. For instance:

  • In Vitro Studies : Various studies have demonstrated that compounds similar to this compound inhibit the proliferation of cancer cells. A study published in the Chinese Journal of Organic Chemistry reported that synthesized derivatives showed cytotoxic effects against different cancer cell lines .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzyme Activity : Some studies suggest that hexahydroquinoline derivatives can inhibit specific kinases involved in cancer progression.
  • Induction of Apoptosis : Evidence indicates that these compounds may trigger apoptotic pathways in cancer cells.
  • Antioxidant Activity : The presence of phenolic structures contributes to antioxidant properties that protect against oxidative stress in cells.

Pharmacological Studies

A comprehensive study evaluated the pharmacological profile of similar compounds:

Activity Effect Observed
AnticancerSignificant inhibition of tumor growth in vitro
AntioxidantReduction in reactive oxygen species (ROS) levels
Anti-inflammatoryDecreased production of pro-inflammatory cytokines

Case Study 1: Synthesis and Evaluation

A series of ethyl 2,7,7-trimethyl-5-oxo-4-aryl derivatives were synthesized and evaluated for their biological activities. The study highlighted that modifications in the aryl group significantly affected the compound's efficacy against cancer cell lines .

Case Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that specific substitutions on the quinoline ring enhanced anticancer activity. For example:

  • Chloro Substitution : The presence of a chlorophenyl group was found to increase cytotoxicity compared to non-substituted analogs.

Research Findings

Recent findings indicate that these compounds not only show promise as anticancer agents but also possess neuroprotective and anti-inflammatory properties. The dual action against cancer and inflammation suggests potential therapeutic applications beyond oncology.

Q & A

Q. What are the recommended synthetic routes for preparing 2-methoxyethyl-substituted hexahydroquinoline derivatives?

  • Methodological Answer : Synthesis typically involves multi-step protocols:
  • Step 1 : Condensation of 2-chlorobenzaldehyde with a β-keto ester (e.g., ethyl acetoacetate) and ammonium acetate under acidic conditions to form a Hantzsch-type intermediate .
  • Step 2 : Cyclization via refluxing in ethanol or toluene with catalysts (e.g., p-toluenesulfonic acid) to yield the hexahydroquinoline core .
  • Step 3 : Esterification of the carboxyl group with 2-methoxyethanol under Mitsunobu conditions or using DCC/DMAP coupling .
    Key Considerations : Monitor reaction progress via TLC (Rf ~0.5 in hexane:ethyl acetate 7:3) and purify via column chromatography (silica gel, gradient elution) .

Q. What spectroscopic techniques are most effective for characterizing structural features of this compound?

  • Methodological Answer :
  • NMR Spectroscopy :
  • ¹H NMR : Identify aromatic protons (δ 6.8–7.4 ppm for 2-chlorophenyl), methoxyethyl ester (δ 3.2–3.8 ppm), and methyl groups (δ 1.2–2.1 ppm) .
  • ¹³C NMR : Confirm carbonyl (C=O, δ ~170 ppm) and quaternary carbons in the hexahydroquinoline ring .
  • X-ray Crystallography : Resolve stereochemistry at C4 and C7 positions; requires high-quality single crystals grown via slow evaporation in ethanol .
  • IR Spectroscopy : Detect ester C=O stretch (~1720 cm⁻¹) and N-H bending (~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to optimize reaction yields while minimizing byproduct formation?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions. For example, using ionic liquid catalysts (e.g., [BMIM]BF₄) improves yields to >85% by enhancing cyclization efficiency .
  • Byproduct Analysis : Use HPLC-MS to detect intermediates (e.g., open-chain imines) and adjust stoichiometry of ammonium acetate to suppress their formation .
    Data Contradiction Note : Some studies report dichlorophenyl derivatives requiring harsher conditions (e.g., 110°C vs. 80°C for monochlorophenyl analogs) .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Methodological Answer :
  • Pharmacophore Mapping : The 2-chlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability, while the methoxyethyl ester modulates solubility .
  • Bioactivity Testing :
  • Antimicrobial Assays : Compare MIC values against S. aureus (e.g., 12.5 µg/mL for 2-chlorophenyl vs. 25 µg/mL for 4-methoxyphenyl derivatives) .
  • Enzyme Inhibition : Screen against cyclooxygenase-2 (COX-2) to assess anti-inflammatory potential; IC₅₀ values correlate with electron-withdrawing substituents (e.g., Cl > OCH₃) .
    Table 1 : Comparative Bioactivity of Analogues
SubstituentMIC (S. aureus)COX-2 IC₅₀
2-Cl12.5 µg/mL0.8 µM
4-OCH₃25 µg/mL3.2 µM
3,4-diCl6.25 µg/mL0.5 µM
Data adapted from

Q. How can researchers resolve contradictions in reported biological data across structurally similar derivatives?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays using CLSI vs. non-standardized protocols) and normalize results using Z-score transformations .
  • Mechanistic Studies : Use molecular docking (AutoDock Vina) to compare binding poses of 2-chlorophenyl vs. dichlorophenyl derivatives in enzyme active sites (e.g., COX-2 PDB: 3NT1) .
  • Solubility Adjustments : Account for variations in DMSO stock concentrations (e.g., 1% vs. 5% DMSO) that may artifactually affect cell viability assays .

Q. What computational methods are suitable for predicting pharmacokinetic properties of this compound?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME to estimate bioavailability (TPSA ~90 Ų, >80% intestinal absorption) and cytochrome P450 interactions (CYP3A4 substrate predicted) .
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess membrane permeation dynamics; the 2-chlorophenyl group stabilizes interactions with lipid bilayers .

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